molecular formula C16H17NO2 B6414773 4-(4-t-Butylphenyl)nicotinic acid, 95% CAS No. 1261973-53-8

4-(4-t-Butylphenyl)nicotinic acid, 95%

Cat. No.: B6414773
CAS No.: 1261973-53-8
M. Wt: 255.31 g/mol
InChI Key: RSKAQBYQVBZORR-UHFFFAOYSA-N
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Description

4-(4-t-Butylphenyl)nicotinic acid (CAS: Not explicitly provided; structurally related to compounds in ) is a nicotinic acid derivative featuring a tert-butyl group at the para position of the phenyl ring attached to the pyridine moiety. With a purity of 95%, it is primarily utilized in pharmaceutical and organic synthesis research.

Properties

IUPAC Name

4-(4-tert-butylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)12-6-4-11(5-7-12)13-8-9-17-10-14(13)15(18)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKAQBYQVBZORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692615
Record name 4-(4-tert-Butylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-53-8
Record name 4-(4-tert-Butylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 5-(4-(tert-Butyl)phenyl)nicotinic Acid
  • Structure : Tert-butyl group at the 4-position of the phenyl ring, attached to the 5-position of the pyridine ring.
  • Key Data : Similarity score of 0.90 to the target compound, indicating high structural overlap .
  • Impact : The positional isomerism (5- vs. 4-pyridine substitution) may alter electronic effects and binding affinity in biological systems.
(b) 2-Methoxy-5-(4-t-butylphenyl)nicotinic Acid
  • Structure : Adds a methoxy group at the 2-position of the pyridine ring.
  • Key Data: Molecular weight 285.34 g/mol; 95% purity.
(c) 6-(4-Fluorophenyl)nicotinic Acid
  • Structure : Fluorine substituent at the para position of the phenyl ring.
  • Key Data: Molecular formula C₁₂H₈FNO₂; average mass 217.199 g/mol. The electron-withdrawing fluorine reduces lipophilicity (vs. tert-butyl) but may enhance metabolic resistance to oxidation .
(d) 5-(4-Acetylphenyl)nicotinic Acid
  • Structure : Acetyl group replaces the tert-butyl on the phenyl ring.
  • Key Data: Molecular weight 241.24 g/mol; 95% purity.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (Water) Purity
4-(4-t-Butylphenyl)nicotinic acid ~257.30<sup>b</sup> 3.5–4.0 Low 95%
5-(4-(tert-Butyl)phenyl)nicotinic acid 257.30 3.5–4.0 Low >95%
2-Methoxy-5-(4-t-butylphenyl)nicotinic acid 285.34 4.2–4.5 Very Low 95%
6-(4-Fluorophenyl)nicotinic acid 217.20 2.8–3.2 Moderate 95%
Nicotinic acid (parent compound) 123.11 0.4 High 99–101%

<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Calculated based on molecular formula (C₁₆H₁₇NO₂).

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